Technical Monograph: 4-Ethoxy-3,5-difluorobenzoic Acid
Technical Monograph: 4-Ethoxy-3,5-difluorobenzoic Acid
Executive Summary
4-Ethoxy-3,5-difluorobenzoic acid is a specialized fluorinated aromatic building block critical to materials science and medicinal chemistry. Its structural uniqueness lies in the 3,5-difluoro substitution pattern flanking an ethoxy tail . This specific geometry creates a dipole moment perpendicular to the molecular long axis, a property indispensable for synthesizing negative dielectric anisotropy (
Beyond materials science, this molecule serves as a robust scaffold in drug discovery, particularly for 11
This guide synthesizes the chemical properties, industrial synthesis protocols, and critical handling requirements for researchers utilizing this compound.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| Chemical Name | 4-Ethoxy-3,5-difluorobenzoic acid |
| CAS Number | 1017779-19-9 |
| Molecular Formula | C |
| Molecular Weight | 202.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168–172 °C (Typical for alkoxy analogs; Note: 121°C cited in some databases often refers to the non-alkoxy precursor) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Acidity (pKa) | ~3.8 (Predicted; enhanced acidity due to electron-withdrawing F atoms) |
Synthesis & Production Methodologies
The synthesis of 4-ethoxy-3,5-difluorobenzoic acid requires precise control over regioselectivity to prevent side reactions on the electron-deficient aromatic ring.
Primary Synthetic Pathway (Alkylation Route)
The most scalable industrial route proceeds via the O-alkylation of 3,5-difluoro-4-hydroxybenzoic acid . This method avoids the use of harsh demethylation reagents required by alternative routes.
Reagents:
-
Substrate: 3,5-Difluoro-4-hydroxybenzoic acid[1]
-
Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
-
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ) -
Solvent: DMF or Acetone (Anhydrous)
Protocol:
-
Dissolution: Dissolve 1.0 eq of 3,5-difluoro-4-hydroxybenzoic acid in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add 2.5 eq of K
CO . Stir at room temperature for 30 minutes. Note: The first equivalent neutralizes the carboxylic acid; the second deprotonates the phenol. -
Alkylation: Dropwise addition of 1.2 eq of Ethyl Iodide.
-
Heating: Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the phenol.
-
Hydrolysis (If Ester Forms): If the carboxylate is also esterified (forming ethyl 4-ethoxy-3,5-difluorobenzoate), treat the crude mixture with LiOH (3 eq) in THF/Water (1:1) at room temperature for 2 hours to saponify back to the acid.
-
Workup: Acidify to pH 2 with 1M HCl. Precipitate the product, filter, and recrystallize from Ethanol/Water.[2]
Alternative Route (Demethylation-Alkylation)
Used when starting from the commercially available 3,5-difluoro-4-methoxybenzoic acid.
-
Demethylation: Treat 3,5-difluoro-4-methoxybenzoic acid with BBr
in DCM at -78°C RT. -
Alkylation: Proceed as above with Ethyl Iodide.
Synthetic Logic Diagram
Caption: Synthetic pathways comparing the direct alkylation route (Blue) vs. the demethylation route (Red).
Applications in Advanced Materials & Pharma
Liquid Crystal Engineering (VA-LCDs)
This molecule is a "lateral difluoro" mesogen. In Liquid Crystal Display (LCD) technology, specifically Vertical Alignment (VA) modes, the material requires a negative dielectric anisotropy (
-
Mechanism: The two fluorine atoms at positions 3 and 5 create a strong dipole moment perpendicular to the long molecular axis.
-
Function: When an electric field is applied, these molecules align perpendicular to the field, blocking light in the "off" state (or "on" state depending on polarizer configuration) with high contrast.
-
Viscosity: The ethoxy tail provides flexibility, lowering the rotational viscosity (
) compared to rigid alkyl chains, improving switching speeds.
Pharmaceutical Scaffold
In drug development, the 3,5-difluoro-4-alkoxy motif is a bioisostere for standard phenyl rings, offering:
-
Metabolic Blockade: Fluorine atoms block P450 oxidative metabolism at the ortho-positions.
-
Lipophilicity Tuning: The ethoxy group increases LogP, enhancing membrane permeability.
-
Target: Used in the synthesis of 11
-HSD1 inhibitors (metabolic disease) and next-generation antibiotics.
Structure-Property Relationship Diagram
Caption: Functional dissection of the molecule highlighting how specific structural features translate to material properties.
Analytical Characterization Standards
To validate the integrity of 4-Ethoxy-3,5-difluorobenzoic acid, the following analytical signatures must be confirmed:
-
H NMR (400 MHz, DMSO-d
):- 13.0 (br s, 1H, COOH)
-
7.6–7.7 (d, 2H, Ar-H, J
coupling visible) -
4.2 (q, 2H, O-CH
-CH ) -
1.4 (t, 3H, O-CH
-CH )
-
F NMR:
-
Single peak around -126 to -128 ppm (relative to CFCl
), confirming symmetric substitution.
-
-
Mass Spectrometry (ESI-):
-
[M-H]
peak at m/z 201.1.
-
Safety & Handling (SDS Summary)
-
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ethoxy tail over long periods.
References
-
BenchChem. 4-Ethoxy-3,5-difluorobenzoic acid Product Data. CAS 1017779-19-9.[5] Link
-
Google Patents. Therapeutic aryl-amido-aryl compounds and their use (US9447028B2). (Describes synthesis via BBr3 demethylation and ethylation). Link
-
PubChem. Benzoic acid, 3,5-difluoro-4-methoxy- (Precursor Data).Link
-
Sigma-Aldrich. Liquid Crystal Materials & Intermediates. (General reference for difluorobenzoic acid applications in LCs). Link
Sources
- 1. EP0811601A1 - Verfahren zur Herstellung von Estern aromatischer Carbonsäuren - Google Patents [patents.google.com]
- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 3. AB263877 | CAS 1017779-19-9 – abcr Gute Chemie [abcr.com]
- 4. echemi.com [echemi.com]
- 5. 4-Ethoxy-3,5-difluorobenzoic acid | 1017779-19-9 | Benchchem [benchchem.com]
